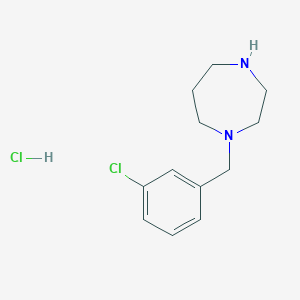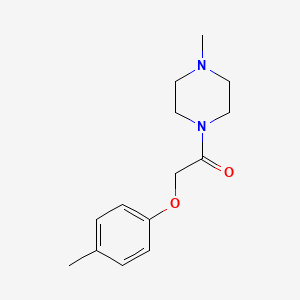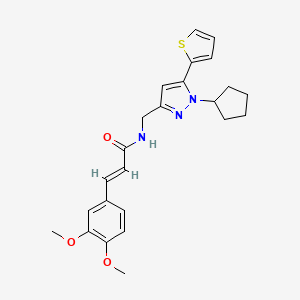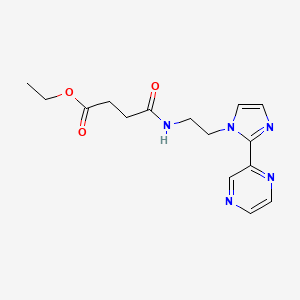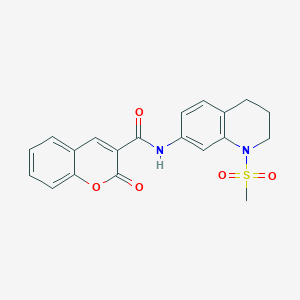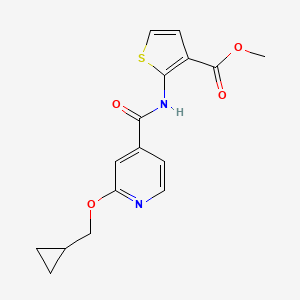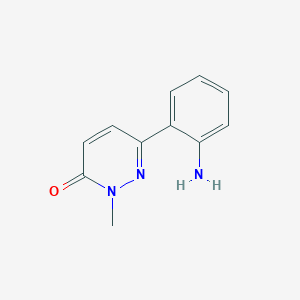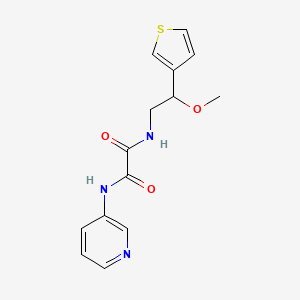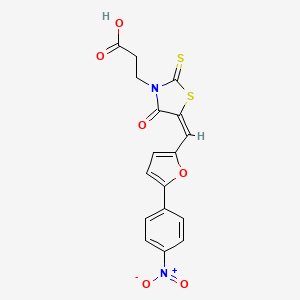
(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H12N2O6S2 and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Activities
Research on thioxothiazolidinone derivatives, including structures similar to the compound , has shown promising anticancer and antitumor properties. For instance, novel thioxothiazolidin-4-one derivatives demonstrated significant inhibition of tumor growth and angiogenesis in mouse models. These compounds were effective in reducing ascites tumor volume, cell number, and prolonged the lifespan of mice with Ehrlich Ascites Tumor (EAT), highlighting their potential as anticancer therapies (Chandrappa et al., 2010). Furthermore, specific 4-thiazolidinone derivatives were identified for their antimitotic activity, exhibiting sensitivity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers, suggesting the critical role of certain substituents in enhancing anticancer cytotoxicity (Buzun et al., 2021).
Antimicrobial Effects
The antimicrobial efficacy of thiazolidinone compounds has also been investigated. Some derivatives displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests that modifications to the thiazolidinone core can significantly influence antimicrobial activity, positioning these compounds as potential candidates for developing new antimicrobial agents (Patel & Shaikh, 2010).
Photophysical Properties and Dye Applications
Novel d-π-A type chromophores based on thioxothiazolidin structures have been synthesized to explore their photophysical properties. These chromophores exhibit significant absorption and emission wavelengths, indicating their potential application in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The study of these compounds contributes to understanding the effects of structural manipulation on their photophysical behaviors, opening avenues for their application in electronic and photonic devices (Jachak et al., 2021).
Trypanocidal and Antileishmanial Activities
Thiazolidinone derivatives have also been assessed for their trypanocidal and antileishmanial activities. Certain compounds showed inhibitory effects against Trypanosoma species at sub-micromolar concentrations, demonstrating significant selectivity and non-toxicity towards human primary fibroblasts. This indicates their potential as therapeutic agents for trypanosomiasis (Holota et al., 2019). Additionally, novel nitroaromatic compounds have been synthesized and evaluated for their anti-leishmanial activity, showing promising results compared to reference drugs, which underscores the importance of the electroactive nitro group for biological activity (Dias et al., 2015).
properties
IUPAC Name |
3-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24/h1-6,9H,7-8H2,(H,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGXWOIGFSRSSD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

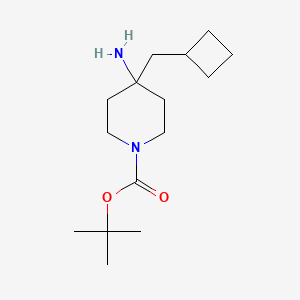
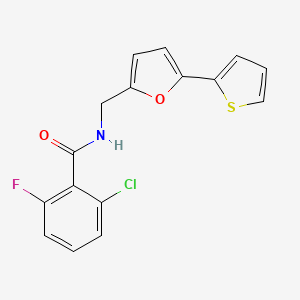
![(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2778573.png)
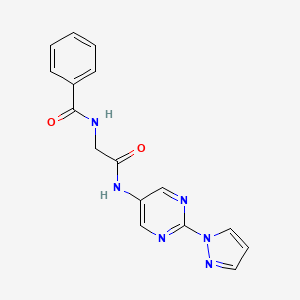
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)
